1,1-dimethyl-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-dimethyl-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride is a chemical compound with a complex structure that includes an indene core, a sulfonyl chloride group, and a ketone functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dimethyl-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride typically involves multiple steps. One common approach starts with the preparation of the indene core, followed by the introduction of the sulfonyl chloride group. The reaction conditions often require the use of strong acids or bases, and the process may involve several purification steps to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1-dimethyl-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the ketone or sulfonyl chloride groups.
Substitution: The sulfonyl chloride group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce sulfonamides or sulfonate esters.
Scientific Research Applications
1,1-dimethyl-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be employed in the development of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-dimethyl-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is particularly reactive, allowing the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
- 1,1-dimethyl-3-oxo-2,3-dihydro-1H-indene-5-sulfonic acid
- 1,1-dimethyl-3-oxo-2,3-dihydro-1H-indene-5-sulfonamide
- 1,1-dimethyl-3-oxo-2,3-dihydro-1H-indene-5-sulfonate ester
Uniqueness
1,1-dimethyl-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride is unique due to its combination of functional groups, which provides a versatile platform for various chemical reactions
Properties
Molecular Formula |
C11H11ClO3S |
---|---|
Molecular Weight |
258.72 g/mol |
IUPAC Name |
1,1-dimethyl-3-oxo-2H-indene-5-sulfonyl chloride |
InChI |
InChI=1S/C11H11ClO3S/c1-11(2)6-10(13)8-5-7(16(12,14)15)3-4-9(8)11/h3-5H,6H2,1-2H3 |
InChI Key |
GFMLQEKFHGEHQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C2=C1C=CC(=C2)S(=O)(=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.